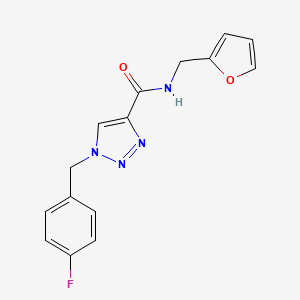

1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted at position 1 with a 4-fluorobenzyl group and at position 4 with a carboxamide moiety linked to a furan-2-ylmethyl group. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are of significant interest in medicinal chemistry due to their modular synthesis via click chemistry and diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c16-12-5-3-11(4-6-12)9-20-10-14(18-19-20)15(21)17-8-13-2-1-7-22-13/h1-7,10H,8-9H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBOBTBHIAQISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Introduction of the 4-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the benzyl moiety is replaced by a fluorine atom.

Attachment of the furan-2-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the triazole core.

Formation of the carboxamide group: This final step typically involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide linkage.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the fluorobenzyl and furan groups enhances its pharmacological properties. Its molecular formula is with a molecular weight of approximately 285.3 g/mol. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. It has demonstrated notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to this triazole have shown IC50 values ranging from 0.8 to 74.28 µM against different cancer types, indicating promising therapeutic potential.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10 | |

| Compound B | HT-29 | 15 | |

| 1-(4-Fluorobenzyl)... | Various | 0.8 - 74.28 |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Triazole derivatives are known to exhibit antifungal and antibacterial properties. In vitro studies have indicated that modifications to the triazole structure can enhance its efficacy against specific pathogens.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound C | E. coli | 32 | |

| Compound D | S. aureus | 16 | |

| 1-(4-Fluorobenzyl)... | Various | Variable |

Material Science Applications

Beyond pharmacology, this compound's unique structure allows it to be explored in material science applications, particularly in the development of sensors and polymers. The incorporation of triazole moieties into polymer matrices has been shown to improve thermal stability and mechanical properties.

Polymer Composites

Research indicates that triazole-containing polymers exhibit enhanced electrical conductivity and thermal resistance, making them suitable for electronic applications.

Table 3: Properties of Triazole-Based Polymers

| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Triazole Polymer A | 250 | ||

| Triazole Polymer B | 230 |

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives similar to this compound:

- Study on Anticancer Activity : A recent investigation demonstrated that derivatives with modifications at the furan position exhibited significant cytotoxicity against leukemia cell lines comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another study reported that specific triazole derivatives showed promising activity against resistant bacterial strains, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of 1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be elucidated through comparisons with analogous triazole-carboxamide derivatives. Below is a detailed analysis:

Substituent Variations on the Triazole Core

Key Observations :

Research Findings and Implications

Structural Insights

- X-ray crystallography of ZIPSEY (CSD refcode ZIPSEY) reveals a planar triazole core with intramolecular hydrogen bonds stabilizing the amide group, a feature likely conserved in the target compound .

- IR and HRMS data for analogs (e.g., 3415 cm<sup>−1</sup> for N–H stretching in 6l) confirm the presence of key functional groups .

Pharmacological Potential

- The furan-2-ylmethyl group may confer selectivity for enzymes like MIF or kinases, as seen in related compounds .

- Substitutions at the triazole 1-position (e.g., 4-fluorobenzyl vs. 3-chlorobenzyl in 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) modulate target affinity and toxicity profiles .

Biological Activity

1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide. Its molecular formula is , with a molecular weight of 300.29 g/mol. The structural characteristics of this compound contribute to its biological activity.

The mechanism of action involves the inhibition of specific enzymes by binding to their active sites, which blocks their function. This interaction is critical for its potential applications in drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

The compound induces morphological changes typical of apoptosis, such as chromatin condensation and membrane blebbing. It has also been shown to reduce mitochondrial membrane potential and induce DNA damage without direct intercalation into DNA .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and chemokines. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

A notable study evaluated the efficacy of this triazole derivative in a mouse model of cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Another investigation focused on the compound's neuroprotective effects in models of Alzheimer's disease, where it was found to inhibit amyloid-beta aggregation and reduce oxidative stress markers .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed methodologically?

- Synthesis Challenges : The compound’s triazole core and fluorobenzyl/furan substituents require precise regioselectivity during cyclization. A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide coupling. describes a similar triazole-carboxamide synthesis with a 50% yield using EDC/HOBt-mediated coupling .

- Optimization Strategies : Use high-purity starting materials (e.g., 4-fluorobenzyl azide and furan-2-ylmethylamine) and monitor reaction progress via TLC or LC-MS. Adjust solvent systems (e.g., DMF or THF) to improve solubility of intermediates.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Essential Techniques :

- Mass Spectrometry : ESI-MS (e.g., m/z 345.1 [M+H]+ for a related triazole-carboxamide) and HR-ESI-MS for accurate mass verification .

- Spectroscopy : IR to confirm functional groups (e.g., carbonyl stretch at ~1685 cm⁻¹) and ¹H/¹³C NMR for substituent assignment (e.g., furan methylene protons at δ 4.65 ppm in DMSO-d₆) .

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the solubility limitations of this compound, and how can they impact experimental design?

- Limitations : Low aqueous solubility due to hydrophobic fluorobenzyl and furan groups, as seen in structurally similar triazole-carboxamides .

- Mitigation : Use co-solvents (e.g., DMSO for in vitro assays) or formulate as nanoparticles for in vivo studies. Solubility can be empirically tested via shake-flask methods in PBS or simulated biological fluids.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . For example, highlights WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .

- Data Interpretation : Compare experimental bond lengths/angles (e.g., triazole ring geometry) with DFT-calculated values to validate stereoelectronic effects.

Q. What strategies are effective for analyzing this compound’s enzyme inhibition mechanisms (e.g., COX-2, MIF)?

- Kinetic Assays :

- IC₅₀ Determination : Use fluorescence-based assays with recombinant enzymes (e.g., MIF tautomerase activity with L-dopachrome methyl ester) .

- Enzyme Kinetics : Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition. For COX-2, monitor prostaglandin E₂ production via ELISA .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across cell lines) be systematically addressed?

- Approach :

- Dose-Response Validation : Repeat assays in triplicate across multiple cell lines (e.g., MCF-7, HepG2) with standardized protocols .

- Off-Target Profiling : Use kinome-wide screens or proteomics to identify unintended targets.

- Metabolic Stability : Assess compound stability in cell media via LC-MS to rule out degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.